molecular formula C6H10CaO8 B057111 Calcium citrate tetrahydrate CAS No. 5785-44-4

Calcium citrate tetrahydrate

Cat. No.: B057111
CAS No.: 5785-44-4
M. Wt: 250.22 g/mol
InChI Key: XJFCHRRCNYREHP-UHFFFAOYSA-N
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Description

Calcium citrate is the calcium salt of citric acid. It is commonly used as a dietary supplement and food additive due to its high bioavailability and ease of absorption. Calcium citrate is often preferred over other calcium salts, such as calcium carbonate, because it can be absorbed well even without stomach acid. This makes it particularly beneficial for individuals with low stomach acid levels or those taking acid-reducing medications .

Mechanism of Action

Target of Action

Calcium citrate tetrahydrate primarily targets the parathyroid cells in the human body . The compound interacts with a G-protein coupled calcium receptor on the surface of these cells . This receptor plays a crucial role in maintaining calcium homeostasis .

Mode of Action

This compound increases plasma calcium levels . This increase in calcium levels reduces the flux of calcium from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . The reduction in PTH secretion is a result of the stimulation of the G-protein coupled calcium receptor on the surface of parathyroid cells .

Biochemical Pathways

The increase in plasma calcium levels affects several biochemical pathways. Calcium is essential for various biological processes, including vascular contraction and vasodilation, muscle function, nerve transmission, intracellular signaling, and hormonal secretion . The control of serum calcium levels is mainly provided by calciotropic hormones, such as vitamin D and PTH, which control calcium transport in the intestine, kidney, and bone .

Pharmacokinetics

It is known that calcium citrate is used as an over-the-counter calcium supplement . It is typically used to treat conditions like calcium deficiency and hypocalcemia .

Result of Action

The primary result of the action of this compound is an increase in plasma calcium levels . This leads to a decrease in calcium flux from osteocyte activity and an increase in calcium deposition into the bone . This mechanism helps in the management of different chronic pathological conditions, such as osteoporosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, thermal decomposition of this compound has been observed in dynamic air or dry nitrogen . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium citrate can be synthesized by reacting calcium oxide or calcium hydroxide with citric acid. The reaction typically involves dissolving citric acid in water and then adding calcium oxide or calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium citrate. The product is then filtered, washed, and dried to obtain pure calcium citrate .

Industrial Production Methods: In industrial settings, calcium citrate is often produced as an intermediate in the isolation of citric acid from fungal fermentation processes. The citric acid in the broth solution is neutralized with limewater (calcium hydroxide), precipitating insoluble calcium citrate. This precipitate is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Calcium citrate primarily undergoes acid-base reactions. It can react with strong acids to release citric acid and with strong bases to form calcium hydroxide and citrate ions.

Common Reagents and Conditions:

    Acidic Conditions: Under acidic conditions, calcium citrate can be converted back to citric acid.

    Basic Conditions: In the presence of strong bases, calcium citrate can form calcium hydroxide and citrate ions.

Major Products Formed:

Scientific Research Applications

Calcium citrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a buffering agent in various chemical reactions.
  • Acts as a source of calcium ions in analytical chemistry.

Biology:

  • Studied for its role in cellular calcium homeostasis and signaling.
  • Used in research on bone metabolism and mineralization.

Medicine:

Industry:

Comparison with Similar Compounds

    Calcium Carbonate: Another common calcium supplement, but less easily absorbed compared to calcium citrate, especially in individuals with low stomach acid.

    Magnesium Citrate: Similar in structure but provides magnesium instead of calcium.

    Strontium Citrate: Similar in structure but provides strontium instead of calcium.

Uniqueness of Calcium Citrate:

Properties

Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium.

CAS No.

5785-44-4

Molecular Formula

C6H10CaO8

Molecular Weight

250.22 g/mol

IUPAC Name

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Ca.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2

InChI Key

XJFCHRRCNYREHP-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.[Ca+2].[Ca+2].[Ca+2]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ca]

physical_description

Fine white powder
Tetrahydrate: White odorless solid;  [HSDB]
Tetrahydrate: White odorless solid;  [HSDB] White odorless crystalline powder;  [MSDSonline]

Pictograms

Irritant

solubility

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/
Soluble in 1050 parts cold water;  somewhat more sol in hot water;  insoluble in alcohol. /Tetrahydate/
0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C
Odorless;  loses most of its water @ 100 °C and all @ 120 °C;  sol in 1050 parts cold water;  somewhat more in hot water;  insol in alc /Tetrahydrate/

Synonyms

Tricalcium Dicitrate Tetrahydrate;  Citric Acid Calcium Salt (2:3) Tetrahydrate;  2-Hydroxy-1,2,3-propanetricarboxylic Acid Calcium Salt (2:3) Tetrahydrate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium citrate tetrahydrate
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Calcium citrate tetrahydrate

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